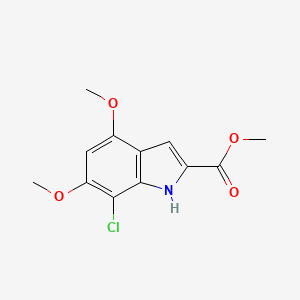
Methyl 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring system . For this specific compound, the starting materials would include 7-chloro-4,6-dimethoxyindole and methyl chloroformate, which undergo esterification to yield the final product .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various hydrogenated indole derivatives .
Scientific Research Applications
Methyl 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring system can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,6-dimethoxy-1H-indole-2-carboxylate
- 7-Chloro-4,6-dimethoxy-1H-indole-2-carboxylic acid
- 4,6-Dimethoxy-1H-indole-2-carboxylate derivatives
Uniqueness
Methyl 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylate is unique due to the presence of both chloro and methoxy substituents on the indole ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
Methyl 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C₁₂H₁₂ClN₁O₄
- Molecular Weight : 269.68 g/mol
The presence of methoxy groups at positions 4 and 6 enhances the compound's reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The methoxy groups increase its lipophilicity, facilitating better membrane permeability and interaction with biological receptors and enzymes. This compound may modulate enzyme activity or inhibit specific pathways involved in disease processes.
Anticancer Activity
Research has indicated that indole derivatives, including this compound, exhibit promising anticancer properties. A study demonstrated that compounds with similar structures could induce apoptosis in cancer cell lines by enhancing caspase activity and disrupting microtubule assembly:
| Compound | Concentration (μM) | Effect on Cell Viability (%) | Apoptosis Induction (Caspase Activity) |
|---|---|---|---|
| 7a | 10 | 40.76 | 1.33 |
| 7h | 10 | 52.03 | 1.57 |
These findings suggest that this compound may also possess similar anticancer properties, warranting further investigation.
Antimicrobial Activity
This compound has shown potential antimicrobial activity against various pathogens. In vitro studies have revealed that it can inhibit the growth of both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 16.69 |
| Escherichia coli | 22.9 |
| Candida albicans | 39.0 |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents.
Case Studies
Several studies have explored the biological activities of indole derivatives similar to this compound:
- Anticancer Studies : A study evaluated the effects of various indole derivatives on breast cancer cells (MDA-MB-231). Compounds were found to cause significant morphological changes and increase apoptosis markers at micromolar concentrations.
- Antimicrobial Evaluation : A comprehensive screening of synthesized indole derivatives showed that several exhibited potent antibacterial and antifungal activities, particularly against resistant strains.
Properties
Molecular Formula |
C12H12ClNO4 |
|---|---|
Molecular Weight |
269.68 g/mol |
IUPAC Name |
methyl 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H12ClNO4/c1-16-8-5-9(17-2)10(13)11-6(8)4-7(14-11)12(15)18-3/h4-5,14H,1-3H3 |
InChI Key |
QRSQXVPZSOZSPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1C=C(N2)C(=O)OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















